molecular formula C10H16O B14480195 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane CAS No. 67304-13-6

2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane

Cat. No.: B14480195
CAS No.: 67304-13-6
M. Wt: 152.23 g/mol
InChI Key: TUXSBXSSLJIGJA-UHFFFAOYSA-N
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Description

2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane is an organic compound with the molecular formula C10H16O. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both ethenyl and methylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-2,4,4-trimethyl-5-methylideneoxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4,4-trimethyl-1-pentene-3-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where nucleophiles such as halides or amines replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Oxolane derivatives with additional oxygen-containing functional groups

    Reduction: Ethyl-substituted oxolane

    Substitution: Halogenated or aminated oxolane derivatives

Scientific Research Applications

2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-ethenyl-2,4,4-trimethyl-5-methylideneoxolane involves its interaction with molecular targets through its functional groups. The ethenyl and methylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxane
  • 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxepane
  • 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxirane

Uniqueness

2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane is unique due to its specific ring structure and the presence of both ethenyl and methylidene groups

Properties

CAS No.

67304-13-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-ethenyl-2,4,4-trimethyl-5-methylideneoxolane

InChI

InChI=1S/C10H16O/c1-6-10(5)7-9(3,4)8(2)11-10/h6H,1-2,7H2,3-5H3

InChI Key

TUXSBXSSLJIGJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC1=C)(C)C=C)C

Origin of Product

United States

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